3-bromo-1-cyclohexyl-1H-1,2,4-triazole
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Overview
Description
3-Bromo-1-cyclohexyl-1H-1,2,4-triazole is a heterocyclic compound that belongs to the family of 1,2,4-triazoles. These compounds are characterized by a five-membered ring containing three nitrogen atoms. The presence of a bromine atom and a cyclohexyl group in its structure makes this compound unique and potentially useful in various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-1-cyclohexyl-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexylamine with 3-bromo-1,2,4-triazole-5-thiol in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-1-cyclohexyl-1H-1,2,4-triazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The triazole ring can undergo oxidation or reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, and alkoxides.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed:
- Substituted triazoles with various functional groups.
- Oxidized or reduced derivatives of the triazole ring.
- Cyclized products with extended heterocyclic frameworks .
Scientific Research Applications
3-Bromo-1-cyclohexyl-1H-1,2,4-triazole has a wide range of applications in scientific research:
Chemistry: Used as a ligand for transition metals to create coordination complexes.
Industry: Utilized in the synthesis of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-bromo-1-cyclohexyl-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, altering their activity.
Pathways Involved: The compound can induce mitochondrial outer membrane permeabilization, a hallmark of apoptosis, and affect other cellular pathways involved in cell survival and proliferation.
Comparison with Similar Compounds
3-Bromo-1H-1,2,4-triazole: A simpler analog without the cyclohexyl group.
3-Bromo-4H-1,2,4-triazole: A tautomeric form with different positioning of the nitrogen atoms.
5-Bromo-1H-1,2,4-triazole: Another tautomer with the bromine atom at a different position.
Uniqueness: 3-Bromo-1-cyclohexyl-1H-1,2,4-triazole is unique due to the presence of the cyclohexyl group, which can enhance its lipophilicity and potentially improve its interaction with biological membranes and targets. This structural feature may contribute to its distinct biological activities and applications compared to other similar compounds .
Properties
IUPAC Name |
3-bromo-1-cyclohexyl-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BrN3/c9-8-10-6-12(11-8)7-4-2-1-3-5-7/h6-7H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJQMGWQFGMVEIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C=NC(=N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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